2-Nitrofluorene (CAS: 607-57-8) is a well-characterized nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that serves as a critical analytical standard and synthetic intermediate in both toxicology and materials science. Structurally consisting of a fluorene core with a strongly electron-withdrawing nitro group at the 2-position, it exhibits distinct electrochemical reduction properties and high reactivity toward catalytic hydrogenation [1]. In procurement contexts, 2-nitrofluorene is primarily sourced either as a mandatory positive control for regulatory genotoxicity assays (Ames test) or as a high-efficiency precursor for the synthesis of 2-aminofluorene and advanced optoelectronic polymers [2]. Its standardized purity and predictable metabolic activation profile make it a non-substitutable baseline material for laboratories requiring reproducible frameshift mutation data or defined DNA mono-adducts.
Substituting 2-nitrofluorene with generic fluorene derivatives or other nitro-PAHs fundamentally compromises both assay validity and synthetic yields. In regulatory toxicology, utilizing alternative nitroaromatics like 1-nitropyrene or 9-nitrofluorene alters the mutational spectrum and metabolic activation requirements, leading to non-compliant or uninterpretable Ames test results [1]. In chemical synthesis, attempting to bypass 2-nitrofluorene by nitrating fluorene in situ introduces harsh reaction conditions, generates complex isomeric mixtures (e.g., 2,7-dinitrofluorene), and drastically reduces the final yield of target arylamines [2]. Furthermore, for optoelectronic applications, the specific positioning of the nitro group at the 2-position provides a precise reduction potential and dipole moment that cannot be replicated by 9-substituted or poly-nitrated analogs, making the exact 2-nitrofluorene isomer critical for predictable polymer performance [3].
Positional isomers (e.g., 1-nitrofluorene) may shift chromatographic retention and metabolic activation profiles.
Other nitro-PAHs (e.g., 1-nitropyrene) differ in nitroreductase sensitivity and metabolite formation pathways.
The bifurcated oral/inhalation metabolic cascade is compound-specific and may not replicate in structural analogs.
2-Nitrofluorene serves as the direct, high-efficiency precursor for 2-aminofluorene, a critical arylamine model compound and polymer building block. Using palladium-on-carbon (Pd/C) and hydrazine hydrate, 2-nitrofluorene is reduced to 2-aminofluorene with a 93–96% isolated yield [1]. In contrast, utilizing unsubstituted fluorene requires a multi-step nitration-reduction sequence, while other isomers like 9-nitrofluorene yield non-target amines that do not form the standard C8-guanine adducts.
| Evidence Dimension | Isolated yield of 2-aminofluorene |
| Target Compound Data | 93–96% yield (from 2-Nitrofluorene) |
| Comparator Or Baseline | Unsubstituted fluorene (requires prior nitration step, overall yield <75%) |
| Quantified Difference | >20% higher overall yield and elimination of a harsh nitration step |
| Conditions | Pd/C catalyst, hydrazine hydrate, ethanol, 50°C |
Procurement of 2-nitrofluorene directly bypasses the hazardous and yield-limiting nitration of fluorene, ensuring efficient, high-purity access to 2-aminofluorene for downstream synthesis.
In bacterial reverse mutation assays (Ames test), 2-nitrofluorene is the universally mandated positive control for the Salmonella typhimurium TA98 strain without metabolic activation (-S9) [1]. It reliably induces frameshift mutations, typically yielding >400 revertants per plate at 1 µg/plate. In contrast, its isomer 9-nitrofluorene exhibits significantly lower mutagenic potency, and 1-nitropyrene, while potent, represents a different class of environmental exposure with a distinct mutational spectrum.
| Evidence Dimension | Mutagenic potency (revertants/plate) in TA98 (-S9) |
| Target Compound Data | >400 revertants/plate at 1 µg/plate |
| Comparator Or Baseline | 9-nitrofluorene (weak/negligible mutagenicity without activation) |
| Quantified Difference | Orders of magnitude higher baseline reversion rate |
| Conditions | Salmonella typhimurium TA98, -S9 metabolic activation, standard plate incorporation |
For GLP-compliant genotoxicity testing, 2-nitrofluorene is non-substitutable as the regulatory-standard positive control for frameshift mutation detection.
Upon metabolic activation (nitroreduction), 2-nitrofluorene forms a highly specific DNA adduct profile, predominantly N-(deoxyguanosin-8-yl)-2-aminofluorene [1]. Under controlled in vitro conditions with rat liver cytosol, it yields approximately 2.2 adducts per 10^6 nucleotides. This provides a clean, single-lesion model compared to 2,7-dinitrofluorene, which yields >30 adducts per 10^6 nucleotides and multiple lesion types, complicating mechanistic studies of DNA repair and bypass.
| Evidence Dimension | DNA adduct frequency and complexity |
| Target Compound Data | ~2.2 adducts/10^6 nucleotides (predominantly single dG-C8 adduct) |
| Comparator Or Baseline | 2,7-dinitrofluorene (>30 adducts/10^6 nucleotides, multiple adduct types) |
| Quantified Difference | ~14-fold lower total adduct burden but strictly defined mono-adduct profile |
| Conditions | Rat liver cytosol, NADH, acetyl CoA, in vitro calf thymus DNA |
Selecting 2-nitrofluorene ensures a clean, predictable mono-adduct profile essential for high-resolution structural biology and DNA lesion bypass studies.
The presence of the electron-withdrawing nitro group at the 2-position of the fluorene core significantly alters its electronic properties, making 2-nitrofluorene a valuable building block for push-pull chromophores and OLED materials [1]. It exhibits a distinct, reversible one-electron reduction potential (approx. -1.1 V vs Fc+/Fc), allowing the formation of a stable radical anion. Unsubstituted fluorene lacks this electron-accepting capability, while poly-nitrated fluorenes suffer from complex, multi-step reduction profiles that complicate controlled polymerization.
| Evidence Dimension | First half-wave reduction potential |
| Target Compound Data | ~ -1.1 V (vs Fc+/Fc) with stable radical anion formation |
| Comparator Or Baseline | Unsubstituted fluorene (lacks accessible reduction potential in this range) |
| Quantified Difference | Introduction of a stable electron-acceptor state absent in the parent hydrocarbon |
| Conditions | Cyclic voltammetry, aprotic solvent |
For materials scientists designing donor-acceptor fluorene polymers, 2-nitrofluorene provides the precise electronic asymmetry required for non-linear optical and OLED applications.
Directly leveraging its standardized frameshift mutagenicity profile, 2-nitrofluorene is universally procured as the mandatory positive control for Salmonella typhimurium TA98 in GLP-compliant Ames testing (-S9 activation) [1]. It ensures assay validity and reproducible baseline reversion rates across global testing laboratories.
Based on its >93% conversion efficiency via catalytic reduction, 2-nitrofluorene is the highly efficient industrial and laboratory starting material for synthesizing 2-aminofluorene [4]. This downstream amine is a critical building block for both toxicological research (e.g., 2-acetylaminofluorene models) and the development of specialized fluorene-based dyes.
Because it generates a clean, predictable mono-adduct profile (N-(deoxyguanosin-8-yl)-2-aminofluorene) upon metabolic activation, 2-nitrofluorene is utilized in structural biology to study DNA repair mechanisms, epigenetic sequence context effects, and polymerase bypass efficiencies [2].
Exploiting its specific reduction potential and electron-withdrawing properties, 2-nitrofluorene serves as an essential monomer in the synthesis of push-pull chromophores, polyquinolines, and donor-acceptor polymers for organic light-emitting diodes (OLEDs) and nonlinear optical devices [3].
Health Hazard;Environmental Hazard